5-Bromo-1-ethyl-3-iodo-1H-indole
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Overview
Description
5-Bromo-1-ethyl-3-iodo-1H-indole: is an organic compound belonging to the indole family, characterized by the presence of bromine and iodine substituents on the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the reaction of indole with carbon tetrabromide to yield 5-bromo-1H-indole.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms, which are good leaving groups.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones.
Reduction Products: Reduction can yield indoline derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-1-ethyl-3-iodo-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used to develop probes for studying biological processes involving indole derivatives.
Medicine:
Drug Development: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-3-iodo-1H-indole involves its interaction with various molecular targets, primarily through its indole ring. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 5-Bromo-1H-indole
- 3-Iodo-1H-indole
- 5-Bromo-3-iodo-1H-indole
Comparison:
- 5-Bromo-1-ethyl-3-iodo-1H-indole is unique due to the presence of both bromine and iodine substituents, which can significantly alter its reactivity and biological activity compared to other indole derivatives .
- The ethyl group at the 1-position can also influence the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
5-bromo-1-ethyl-3-iodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrIN/c1-2-13-6-9(12)8-5-7(11)3-4-10(8)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYQBFVBBKNPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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